molecular formula C19H17NO7 B1225504 5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester

5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester

Cat. No. B1225504
M. Wt: 371.3 g/mol
InChI Key: UAFXNQFVBUJRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester is an amidobenzoic acid.

Scientific Research Applications

Chemical Transformations and Synthesis

5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester and similar compounds have been studied primarily in the context of chemical synthesis and transformations. These studies often focus on the synthesis of novel compounds through rearrangement reactions, exploring their potential as intermediates for further chemical transformations.

  • Rearrangement Reactions : A study by Kim (1986) explored the rearrangement of similar compounds, leading to the synthesis of products like tetrahydro-methano-benzodiazocine dicarboxylic acid esters, highlighting the compound's utility in generating complex ring systems through rearrangement reactions (Kim, 1986).

  • Synthesis of Analogues : In the field of medicinal chemistry, researchers like Kawamura and Casida (1990) synthesized analogues of similar compounds, studying their potential as convulsants and exploring their interaction with GABAA receptors (Kawamura & Casida, 1990).

  • Functional Derivatives Synthesis : Prokopenko et al. (2010) synthesized functional derivatives of similar compounds, which can be used for introducing different residues into the oxazole ring, thus demonstrating the adaptability of these compounds in synthesizing a variety of derivatives (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

  • Enantioselective Transformations : Research like that conducted by Sobolev et al. (2002) investigates the enantioselectivity of similar compounds in chemical reactions, which is crucial in synthesizing chiral compounds for potential therapeutic use (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

properties

Product Name

5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

dimethyl 5-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H17NO7/c1-24-18(22)11-7-12(19(23)25-2)9-13(8-11)20-17(21)16-10-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,21)

InChI Key

UAFXNQFVBUJRNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester
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5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester
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5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester
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5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester
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5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester
Reactant of Route 6
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5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester

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